4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenylmethylene group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride, followed by cyclization to form the thiazolidine ring . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and substituted phenylmethylene derivatives .
Scientific Research Applications
4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The phenylmethylene group may also play a role in enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylacetic acid
- 4-(2,5-Dioxo-4-phenyl-4-imidazolidinyl)butanoic acid
Uniqueness
4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid stands out due to its unique combination of a thiazolidine ring and a phenylmethylene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13NO4S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H13NO4S/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9- |
InChI Key |
GUMYDOVGJLNXBV-LUAWRHEFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.